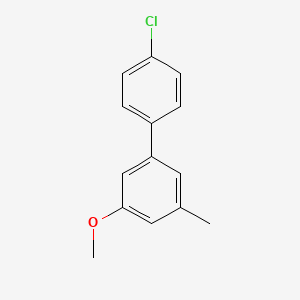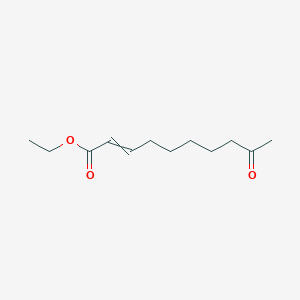
Iridium--lanthanum (1/4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iridium–lanthanum (1/4) is a compound formed by the combination of iridium and lanthanum in a specific stoichiometric ratio. Iridium is a transition metal known for its high density and corrosion resistance, while lanthanum is a rare earth metal known for its high electropositivity and reactivity. The combination of these two elements results in a compound with unique physical and chemical properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of iridium–lanthanum (1/4) typically involves a hydrothermal synthesis process. One common method includes the following steps :
Preparation of Lanthanum Hydroxide: Lanthanum nitrate is mixed with sodium hydroxide and heated in a Teflon-lined pressure vessel at 130°C for 720 minutes. The resulting precipitate is filtered and dried.
Formation of Iridium-Lanthanum Compound: The prepared lanthanum hydroxide is mixed with iridium (IV) chloride in a sodium hydroxide solution. The mixture is ultrasonicated and then heated in a Teflon-lined pressure vessel at 150°C for 720 minutes. The resulting precipitate is filtered, washed, and dried.
Industrial Production Methods
Industrial production methods for iridium–lanthanum (1/4) may involve similar hydrothermal synthesis processes but on a larger scale. The use of automated systems and controlled environments ensures consistency and efficiency in the production of the compound.
化学反应分析
Types of Reactions
Iridium–lanthanum (1/4) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by hydrogen or other reducing agents.
Substitution: Reacts with halogens to form halides.
Common Reagents and Conditions
Oxidation: Typically occurs at elevated temperatures (150-200°C) in the presence of oxygen.
Reduction: Hydrogen gas or other reducing agents are used under controlled conditions.
Substitution: Halogens such as chlorine or fluorine are used at elevated temperatures.
Major Products Formed
Oxides: Lanthanum oxide and iridium oxide.
Halides: Lanthanum chloride and iridium chloride.
科学研究应用
Iridium–lanthanum (1/4) has a wide range of scientific research applications, including:
Catalysis: Used as a catalyst in various chemical reactions, including hydroformylation and water splitting.
Superconductivity: Exhibits superconducting properties, making it valuable in the study of superconducting materials.
Optical Applications: Lanthanum-based compounds are used in optical lenses and other optical devices.
Medical Applications: Lanthanum compounds are used in medical treatments, such as phosphate binders for patients with kidney disease.
作用机制
The mechanism of action of iridium–lanthanum (1/4) varies depending on its application. For example:
Catalysis: The compound acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
Superconductivity: The superconducting properties are derived from the interaction of iridium d-bands with the lanthanum lattice, resulting in unique electronic properties.
Medical Applications: Lanthanum ions bind to dietary phosphate, forming insoluble complexes that reduce phosphate absorption in the gastrointestinal tract.
相似化合物的比较
Iridium–lanthanum (1/4) can be compared with other similar compounds, such as:
Lanthanum Oxide (La₂O₃): Used in optical applications and as a catalyst.
Iridium Oxide (IrO₂): Known for its catalytic properties and used in electrochemical applications.
Lanthanum Chloride (LaCl₃): Used in various chemical reactions and as a precursor for other lanthanum compounds.
The uniqueness of iridium–lanthanum (1/4) lies in its combination of properties from both iridium and lanthanum, resulting in a compound with enhanced catalytic and superconducting properties.
属性
CAS 编号 |
54652-82-3 |
|---|---|
分子式 |
IrLa4 |
分子量 |
747.84 g/mol |
IUPAC 名称 |
iridium;lanthanum |
InChI |
InChI=1S/Ir.4La |
InChI 键 |
IZIAUTIYUUOABW-UHFFFAOYSA-N |
规范 SMILES |
[La].[La].[La].[La].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
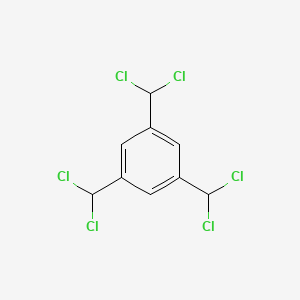
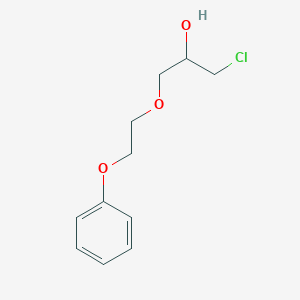
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
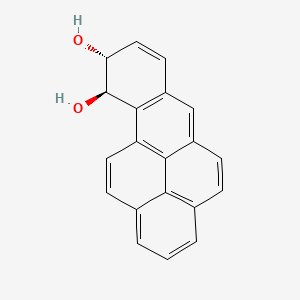
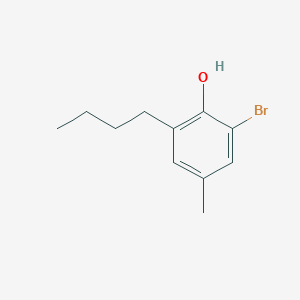
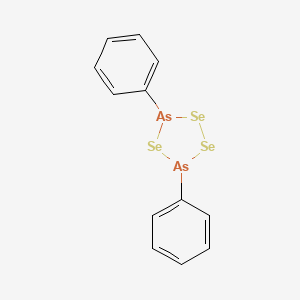
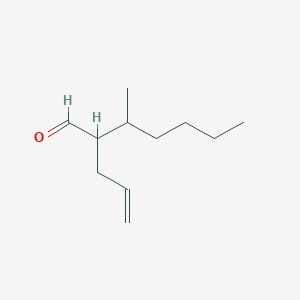
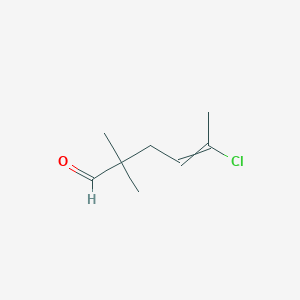
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)

